molecular formula C16H22N2O B2638986 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2310083-87-3

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide

Cat. No.: B2638986
CAS No.: 2310083-87-3
M. Wt: 258.365
InChI Key: WTZPPIJLZBIZTC-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a chemical compound with the molecular formula C16H22N2O and a molecular weight of 258.365 g/mol

Preparation Methods

The synthesis of 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it can be used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other acetamide derivatives or pyridine-containing molecules. The specific structural features and reactivity of this compound make it distinct from other related compounds, offering unique advantages in certain applications.

Properties

IUPAC Name

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(9-12-3-1-2-4-12)18-11-13-5-8-15(17-10-13)14-6-7-14/h5,8,10,12,14H,1-4,6-7,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPPIJLZBIZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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